3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

Catalog No.
S4484269
CAS No.
M.F
C16H14INO2
M. Wt
379.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzon...

Product Name

3-Iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

IUPAC Name

3-iodo-5-methoxy-4-[(2-methylphenyl)methoxy]benzonitrile

Molecular Formula

C16H14INO2

Molecular Weight

379.19 g/mol

InChI

InChI=1S/C16H14INO2/c1-11-5-3-4-6-13(11)10-20-16-14(17)7-12(9-18)8-15(16)19-2/h3-8H,10H2,1-2H3

InChI Key

QCTQDKRHLYSJST-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C#N)OC

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2I)C#N)OC

The exact mass of the compound 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile is 379.00693 g/mol and the complexity rating of the compound is 354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Chemical Databases: Searching through chemical databases like PubChem and ChemSpider yielded no results for 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile [, ].
  • Scientific Literature: A search of scientific literature databases like ScienceDirect and Scopus using the molecule's name and variations of its structure did not identify any relevant research articles [, ].

Possible Areas for Further Exploration:

While there is no current evidence for its use in scientific research, the structure of 3-iodo-5-methoxy-4-[(2-methylbenzyl)oxy]benzonitrile suggests some potential areas for investigation:

  • Structure-Activity Relationships: The molecule possesses several functional groups that might be of interest for researchers. The presence of an iodine atom and a methoxy group could contribute to interesting biological properties. Studying this molecule in relation to similar compounds with known activities could be a starting point for further research [].
  • Medicinal Chemistry: The combination of an aromatic ring structure and various functional groups suggests potential for exploring this molecule's medicinal properties. However, significant research and testing would be required to determine any therapeutic applications [].

XLogP3

4.1

Hydrogen Bond Acceptor Count

3

Exact Mass

379.00693 g/mol

Monoisotopic Mass

379.00693 g/mol

Heavy Atom Count

20

Dates

Last modified: 04-15-2024

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